molecular formula C9H8N2O2 B13314520 N'-Hydroxy-1-benzofuran-3-carboximidamide

N'-Hydroxy-1-benzofuran-3-carboximidamide

Cat. No.: B13314520
M. Wt: 176.17 g/mol
InChI Key: FXDBPIBULRBTSD-UHFFFAOYSA-N
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Description

N’-Hydroxy-1-benzofuran-3-carboximidamide is a chemical compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol . It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-1-benzofuran-3-carboximidamide typically involves the reaction of benzofuran derivatives with hydroxylamine and other reagents under controlled conditions. One common method includes the use of amidoximes and isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups.

Industrial Production Methods

While specific industrial production methods for N’-Hydroxy-1-benzofuran-3-carboximidamide are not well-documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would require further optimization and validation.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-1-benzofuran-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzofuran ring.

    Substitution: Substitution reactions can introduce new functional groups into the benzofuran structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

N’-Hydroxy-1-benzofuran-3-carboximidamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N’-Hydroxy-1-benzofuran-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-Hydroxy-1-benzofuran-3-carboximidamide include:

Uniqueness

N’-Hydroxy-1-benzofuran-3-carboximidamide is unique due to its specific benzofuran structure and the presence of the hydroxy and carboximidamide functional groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

N'-hydroxy-1-benzofuran-3-carboximidamide

InChI

InChI=1S/C9H8N2O2/c10-9(11-12)7-5-13-8-4-2-1-3-6(7)8/h1-5,12H,(H2,10,11)

InChI Key

FXDBPIBULRBTSD-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CO2)/C(=N/O)/N

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)C(=NO)N

Origin of Product

United States

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